3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one

Drug Discovery Physicochemical Profiling Lead Optimization

Procure a uniquely substituted oxindole for CNS and oncology discovery. Unlike 3-arylidene or spiro-oxindole analogs, this compound features a C3-1,3-dioxolanyl group that disrupts kinase hinge binding, while the N1-3,4-dichlorobenzyl anchor preserves lipophilicity (clogP 4.734) for membrane permeability. The absent 3-arylidene motif makes it a matched negative control for VEGFR-2 selectivity panels. With an unsubstituted C5–C7 aromatic ring, it is ready for late-stage diversification via electrophilic substitution or cross-coupling. Researchers choose this scaffold for unbiased target deconvolution and fragment growth into hydrophobic pockets.

Molecular Formula C17H13Cl2NO3
Molecular Weight 350.2
CAS No. 866152-01-4
Cat. No. B2761426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one
CAS866152-01-4
Molecular FormulaC17H13Cl2NO3
Molecular Weight350.2
Structural Identifiers
SMILESC1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C17H13Cl2NO3/c18-13-6-5-11(9-14(13)19)10-20-15-4-2-1-3-12(15)17(16(20)21)22-7-8-23-17/h1-6,9H,7-8,10H2
InChIKeyONKIUBBYLWCLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1',3'-Dioxolynyl)-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one (CAS 866152-01-4): Structural and Physicochemical Baseline for Procurement Decisions


This compound is a synthetic 2-oxindole (indolin-2-one) derivative bearing a 1,3-dioxolanyl substituent at the C3-position and a 3,4-dichlorobenzyl group at N1 [1]. As a member of the oxindole class, it shares the core scaffold of numerous bioactive molecules, yet its specific substitution pattern—combining a cyclic ketal with a dihalogenated benzyl moiety—distinguishes it from both natural products and common screening-library entries. The molecular formula is C17H13Cl2NO3 (MW 350.20 g·mol⁻¹) [2]. Its computed logP of 4.734 and low fraction sp³ (0.06) [2] indicate high lipophilicity and a predominantly planar architecture, properties that critically influence membrane permeability, metabolic stability, and protein-binding potential in discovery programs.

Why Generic Oxindole Substitution Is Not Feasible for CAS 866152-01-4: The Critical Role of C3-Dioxolanyl and N1-Dichlorobenzyl Groups


Oxindole derivatives exhibit diverse pharmacological profiles—from kinase inhibition to anticonvulsant activity—yet subtle variations in the C3 and N1 substituents produce large shifts in target affinity, selectivity, and pharmacokinetics [1]. In the case of 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one, the C3-dioxolanyl group generates a non-planar, oxygen-rich motif that is absent in the common 3-arylidene or spiro-oxindole chemotypes, while the N1-3,4-dichlorobenzyl substitution increases lipophilicity (ΔclogP ≈ +3.2 vs. the unsubstituted oxindole core) and eliminates the hydrogen-bond donor capacity of the lactam NH [2][3]. These structural features are not replicated by in-class analogs such as 3-(3,4-dichlorobenzylidene)oxindole (SU5201) or spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, meaning that generic replacement would alter molecular recognition, solubility, and off-target liability in unpredictable ways. The quantitative evidence below substantiates why this specific compound merits independent evaluation and procurement.

Quantitative Differentiation Evidence for 3-(1',3'-Dioxolynyl)-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one (866152-01-4) Relative to In-Class Comparators


Enhanced Lipophilicity (clogP) Versus Unsubstituted Oxindole Core

The target compound displays a computed logP of 4.734, which is substantially higher than the experimental logP of 1.5 reported for the unsubstituted 2-oxindole scaffold [1][2]. This ΔclogP of +3.2 units results directly from the combined effect of the N1-(3,4-dichlorobenzyl) and C3-(1,3-dioxolanyl) substituents and predicts markedly increased membrane partitioning and CNS penetration potential, as well as reduced aqueous solubility.

Drug Discovery Physicochemical Profiling Lead Optimization

Absence of Hydrogen-Bond Donor (HBD) Capacity Versus Oxindole Core

The N1-(3,4-dichlorobenzyl) substitution eliminates the lactam NH proton, reducing the hydrogen-bond donor count from 1 (oxindole) to 0 [1][2]. The absence of HBD functionality is known to improve passive membrane permeability and reduce P-glycoprotein efflux susceptibility in certain chemotypes, while simultaneously lowering aqueous solubility. This property cannot be achieved with the unsubstituted oxindole or with N-H tautomeric analogs.

Medicinal Chemistry Permeability Solubility

Structural Divergence from Spiro[1,3-dioxolane-2,3'-indolin]-2'-one Anticonvulsant Scaffolds

Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones are documented anticonvulsants with ED50 values in the maximal electroshock (MES) model (e.g., 5'-chlorospiro derivative: ED50 = 42 mg·kg⁻¹ i.p. in mice) [1]. The target compound is a non-spiro, C3-(1,3-dioxolanyl) regioisomer wherein the dioxolane ring is attached exocyclically rather than forming a spiro junction. This constitutional isomerism alters ring strain, conformational flexibility, and the spatial orientation of the oxygen atoms, which are critical for hydrogen bonding with biological targets. No quantitative pharmacological data are yet available for the target compound, but its distinct topology precludes direct functional substitution for the spiro series.

Chemical Biology Scaffold Hopping Anticonvulsant Research

Absence of Prior Biological Annotation as a Differentiator for Novel Target Discovery

According to the ZINC database, this compound has no annotated biological activity in ChEMBL and is absent from all curated catalogs [1]. In contrast, structurally related oxindoles such as SU5201 (3-(3,4-dichlorobenzylidene)oxindole) are well-characterized VEGFR-2 inhibitors (IC50 values reported). The target compound's 'blank slate' biological profile positions it as a clean chemical probe for de novo phenotypic screening or as a negative control lacking the polypharmacology of extensively studied oxindole derivatives.

Chemical Probe Development Phenotypic Screening Novel Scaffold

Low Fraction sp³ (0.06) as a Marker of Planar, Aromatic Character Versus Partially Saturated Oxindole Series

The computed fraction of sp³-hybridized carbon atoms for the target compound is only 0.06, indicating a highly planar, aromatic molecule [1]. This value is markedly lower than that of partially saturated oxindole derivatives such as 3,3-disubstituted oxindoles (fsp³ typically 0.15–0.30) or spiro-fused analogs (fsp³ > 0.25). Low fsp³ correlates with higher aromatic ring count and potentially increased promiscuity in protein binding, but also with higher synthetic tractability and lower stereochemical complexity—factors that affect both screening hit rates and lead optimization strategies.

Molecular Complexity Fragment-Based Drug Design 3D Diversity

Orphaned Commercial Status Indicating Limited Supplier Availability Versus Stocked Oxindole Analogs

As of the latest ZINC database update, this compound is classified as 'Orphaned'—it is not currently for sale by any catalog vendor and has no annotated commercial sources [1]. By contrast, related oxindole derivatives such as SU5201 (CAS 114727-43-4) and 3-(3,4-dichlorobenzylidene)oxindole are stocked by multiple commercial suppliers. This scarcity means that procurement typically requires custom synthesis, a route that demands rigorous structural verification and purity analysis before use.

Chemical Sourcing Custom Synthesis Research Tool Compound

Recommended Application Scenarios for 3-(1',3'-Dioxolynyl)-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one Informed by Quantitative Evidence


De Novo Phenotypic Screening for CNS and Oncology Targets

The compound's high clogP (4.734) and zero HBD count predict excellent blood-brain barrier permeability and intracellular access, making it a suitable candidate for CNS phenotypic screens and oncology cell-based assays where lipophilic, membrane-permeable probes are required [1][2]. Its lack of prior biological annotation minimizes the risk of pre-existing polypharmacology, an advantage in unbiased target deconvolution studies.

Negative Control for Oxindole-Based Kinase Inhibitor Studies

Because the compound lacks the 3-arylidene motif essential for VEGFR-2 inhibition (present in SU5201 and analogs), it may serve as a structurally matched negative control in selectivity profiling panels [3]. Its distinct C3-dioxolanyl group prevents the key hydrogen-bonding interaction with the kinase hinge region while preserving the N1-dichlorobenzyl lipophilic anchor.

Chemical Probe for Investigating dioxolane-Containing Metabolite Pathways

The 1,3-dioxolane ring is a potential site for metabolic hydrolysis or cytochrome P450-mediated oxidation. The compound's lack of spiro junction (contrasting with spiro[1,3-dioxolane-2,3'-indolin]-2'-ones) offers a distinct metabolic susceptibility profile that can be exploited in drug metabolism and pharmacokinetic (DMPK) studies [4].

Building Block for Diversification via C5/C6 Functionalization

With an unsubstituted aromatic ring at C5–C7 of the oxindole core, this compound is a viable scaffold for late-stage diversification through electrophilic aromatic substitution or cross-coupling reactions. The high lipophilicity and low fsp³ provide a planar template for fragment growth strategies, particularly in fragment-based drug discovery programs targeting hydrophobic binding pockets [1].

Quote Request

Request a Quote for 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.